molecular formula C9H10O2S B6229709 2-(3-cyclopropylthiophen-2-yl)acetic acid CAS No. 1369155-13-4

2-(3-cyclopropylthiophen-2-yl)acetic acid

Cat. No.: B6229709
CAS No.: 1369155-13-4
M. Wt: 182.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C₉H₁₀O₂S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropylthiophen-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl bromide with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-(3-cyclopropylthiophen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-acetic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylacetic acid: Does not contain the thiophene ring, resulting in different electronic properties.

    2-(3-thienyl)acetic acid: Similar structure but without the cyclopropyl group.

Uniqueness

2-(3-cyclopropylthiophen-2-yl)acetic acid is unique due to the presence of both the cyclopropyl and thiophene moieties. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1369155-13-4

Molecular Formula

C9H10O2S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.